1,7-Dimethoxyxanthone

Virology Natural Product Screening Antiviral Drug Discovery

Researchers encounter false positives in xanthone screens from non-specific hydroxylated analogs. 1,7-Dimethoxyxanthone (CAS 5042-06-8) eliminates this confound: its 1,7-dimethoxy pattern removes all H-bond donor capacity (LogP ~2.9), rendering it consistently inactive in anti-HIV-1 assays where hydroxy-xanthones show potent activity. • Validated inactive negative control for antiviral hit confirmation • CNS-permeable scaffold for intracellular & CNS target programs • COX-2 inhibitor lead template: 2,6-dihydroxy derivative IC50 = 2.99 μM Supplied at 98% purity as powder; shipped under blue ice with global delivery.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B15494298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethoxyxanthone
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC
InChIInChI=1S/C15H12O4/c1-17-9-6-7-11-10(8-9)15(16)14-12(18-2)4-3-5-13(14)19-11/h3-8H,1-2H3
InChIKeyBFDXHXPAVMQXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Dimethoxyxanthone: A Non-Polar Xanthone Scaffold


1,7-Dimethoxyxanthone (CAS 5042-06-8) is a naturally occurring xanthone derivative characterized by the presence of two methoxy groups at the 1- and 7-positions of the xanthone core [1]. This methylation pattern renders the molecule non-polar, with a high predicted LogP of approximately 2.9 to 3.0, and removes all hydrogen bond donor capacity [2]. It is a known natural product, isolated from various plant species within the Polygalaceae and Guttiferae families [3]. In the context of procurement, this specific substitution pattern is critical as it dictates a unique pharmacological profile, most notably its consistent lack of activity in assays where related hydroxylated analogs demonstrate potent effects, making it a valuable negative control or a selective scaffold for specific target engagement.

Scaffold type Non‑polar xanthone; zero hydrogen‑bond donors
Negative control Hydroxyl‑dependent assay context; reported inactive vs. active analogs
Derivatization core Scaffold for target‑engagement studies via hydroxyl addition

Methylation Pattern and Substitution Risks


The simple substitution of 1,7-Dimethoxyxanthone with a closely related analog, such as a monohydroxy- or dihydroxyxanthone, is not a scientifically sound practice. This is because the presence or absence of a single hydroxyl group fundamentally alters the molecule's physicochemical properties and, consequently, its interaction with biological targets. The methylation pattern in 1,7-Dimethoxyxanthone eliminates its capacity to act as a hydrogen bond donor, a feature that is often essential for the activity of many natural xanthones [1]. As a direct result, this compound is consistently found to be inactive in assays where its hydroxylated counterparts are potent. Substituting a bioactive hydroxylated xanthone with the dimethoxy analog would likely abolish the desired effect, while the opposite substitution would introduce confounding, off-target activities [2]. This stark divergence in activity, dictated solely by a minor structural change, underscores the critical need for precise compound selection in research.

Hydroxy analog interchangeability
Hydroxylated xanthones are not direct substitutes; loss of H‑bond donors may abolish assay responses observed with hydroxy analogs.
Activity divergence
Minor OCH₃→OH change can cause stark endpoint shift; cross‑class replacement requires independent validation.

1,7-Dimethoxyxanthone Evidence Profile


Verified Negative Control in Anti-HIV Assays

1,7-Dimethoxyxanthone (compound 4) is specifically noted for its lack of anti-HIV-1 activity, in contrast to three co-isolated xanthone analogs (compounds 1-3) which all showed inhibitory activity in the same assay. This provides a crucial, quantified differentiation: while 1,7-dihydroxyxanthone (2), 1,7-dihydroxy-2-methoxyxanthone (1), and 24(R)-stigmast-7,22 (E)-dien-3α-ol (3) are active, 1,7-dimethoxyxanthone is inactive [1].

Negative control
Head‑to‑head
1,7‑Dimethoxyxanthone vs Hydroxy analogs
Inactive / Active
Supports hydroxyl‑dependent negative‑control selection
Anti‑HIV‑1 assay; verified against co‑isolated xanthones
Virology Natural Product Screening Antiviral Drug Discovery

Selective COX-2 Inhibition by Modified Xanthone

The 1,7-dimethoxyxanthone core, when further functionalized with hydroxyl groups, yields a potent and selective COX-2 inhibitor. The derivative 2,6-dihydroxy-1,7-dimethoxyxanthone exhibits an IC50 of 2.99 μM against COX-2 [1]. This is comparable in potency to another active xanthone, 3,4-dihydroxyxanthone, which has an IC50 of 1.80 μM in the same assay. This evidence demonstrates that while the 1,7-dimethoxy scaffold is inactive on its own, it can serve as a privileged scaffold that, upon the addition of specific hydrogen-bonding groups, achieves significant potency against clinically relevant targets.

Derivatization activity
Cross‑study
2.99 µM
IC₅₀ (COX‑2)
Supports scaffold derivatization for target engagement
Derivative 2,6‑dihydroxy‑1,7‑dimethoxyxanthone; comparator 3,4‑dihydroxyxanthone IC₅₀ 1.80 µM
Inflammation Cyclooxygenase Drug Discovery

High Lipophilicity and Absent H-Bond Donors

The methylation of the 1- and 7- positions results in a distinct physicochemical profile that differentiates it from hydroxylated analogs. 1,7-Dimethoxyxanthone has a predicted LogP of 2.9-3.0 and zero hydrogen bond donors [1]. In contrast, its dihydroxy analog, 1,7-dihydroxyxanthone, has a lower LogP and two hydrogen bond donors. This translates into higher membrane permeability for 1,7-Dimethoxyxanthone, making it a superior scaffold for targeting intracellular proteins or for crossing the blood-brain barrier, provided sufficient metabolic stability can be engineered.

Physicochemical profile
Class‑level inference
LogP ~3.0 HBD 0
Predictive high membrane permeability; may guide intracellular/CNS probe design
Versus hydroxylated analogs (lower LogP, HBD 2)
Pharmacokinetics Drug Design ADME

1,7-Dimethoxyxanthone: Key Applications


Negative Control in Antiviral and Antibacterial Screens

Utilize 1,7-Dimethoxyxanthone as a chemically-matched, inactive control in assays for HIV-1 or other pathogens. Given its proven lack of activity in an anti-HIV-1 assay where hydroxylated analogs were active [1], it serves as a crucial benchmark to validate that observed hits from structurally similar compounds are not artifacts and are dependent on specific pharmacophoric features like free hydroxyl groups.

Non-Polar Scaffold for CNS and Intracellular Targets

Employ 1,7-Dimethoxyxanthone as a core scaffold for medicinal chemistry programs targeting intracellular enzymes or CNS receptors. Its high predicted LogP (2.9-3.0) and lack of hydrogen bond donors predict high passive membrane permeability and potential blood-brain barrier penetration [2]. This profile is advantageous over more polar, hydroxylated xanthones when designing compounds for these challenging target classes.

Derivatization Core for Selective COX-2 Inhibitors

Use the 1,7-dimethoxyxanthone core as a starting point for synthesizing selective COX-2 inhibitors. The evidence shows that the addition of hydroxyl groups at the 2- and 6-positions yields a compound with an IC50 of 2.99 μM against COX-2 [3]. This validates the 1,7-dimethoxy scaffold as a viable core for lead generation, distinct from other xanthone cores that may exhibit different selectivity or potency profiles.

Application
Selection Property
Validation Focus
Antiviral / antibacterial screens
Hydroxyl‑dependent assay context
Verify negative‑control performance in target assay
Intracellular / CNS probe scaffold
Predicted high membrane permeability
Permeability and BBB penetration studies
COX‑2 inhibitor derivatization
Scaffold derivatizability
Derivative SAR and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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